molecular formula C13H16O3 B11042592 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pentan-1-one

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pentan-1-one

Cat. No.: B11042592
M. Wt: 220.26 g/mol
InChI Key: RZQOAKAMCIPWEC-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pentan-1-one is an organic compound with the molecular formula C12H16O3 It is a derivative of benzodioxane, a bicyclic structure containing a benzene ring fused with a dioxane ring

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)pentan-1-one

InChI

InChI=1S/C13H16O3/c1-2-3-4-11(14)10-5-6-12-13(9-10)16-8-7-15-12/h5-6,9H,2-4,7-8H2,1H3

InChI Key

RZQOAKAMCIPWEC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=CC2=C(C=C1)OCCO2

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pentan-1-one typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of 2,3-dihydro-1,4-benzodioxin, which is then functionalized to introduce the pentan-1-one moiety.

    Reaction Conditions: Common reagents used in the synthesis include sodium carbonate (Na2CO3), dimethylformamide (DMF), and lithium hydride (LiH).

    Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzodioxane ring can undergo electrophilic substitution reactions, introducing various substituents onto the aromatic ring.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are usually carried out under controlled temperatures and pH conditions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pentan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pentan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pentan-1-one can be compared with other similar compounds, such as:

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pentan-1-one is a compound characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant case studies and research findings.

  • Molecular Formula : C13H16O3
  • Molecular Weight : 220 Da
  • LogP : 2.63
  • Polar Surface Area : 36 Å
  • Hydrogen Bond Acceptors : 3
  • Hydrogen Bond Donors : 0

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that derivatives of benzodioxane structures can inhibit the growth of various bacterial strains.

CompoundConcentration (μg/mm²)Activity Against
This compound0.88P. aeruginosa
This compound0.44B. cereus
This compound0.22S. aureus

These findings suggest that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further exploration in therapeutic applications.

Enzyme Inhibition

Recent investigations have highlighted the enzyme inhibitory potential of compounds related to benzodioxane structures. One study focused on sulfonamides containing benzodioxane motifs found them to be effective inhibitors of α-glucosidase and acetylcholinesterase:

CompoundEnzyme TargetInhibition Type
Sulfonamide with benzodioxaneα-glucosidaseCompetitive
Sulfonamide with benzodioxaneAcetylcholinesteraseNoncompetitive

These findings suggest that similar compounds could be explored for their potential as therapeutic agents in metabolic disorders and neurodegenerative diseases .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of related compounds:

  • Antimicrobial Screening : A study evaluated various derivatives for their activity against common pathogens and found significant results for compounds containing the benzodioxane moiety.
  • Anticancer Efficacy : Research on related compounds has shown promising results in inhibiting tumor growth in animal models, suggesting a need for further investigation into the specific effects of this compound.
  • In Silico Studies : Computational models have predicted the binding affinity of this compound to various biological targets, indicating potential pathways for further experimental validation.

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